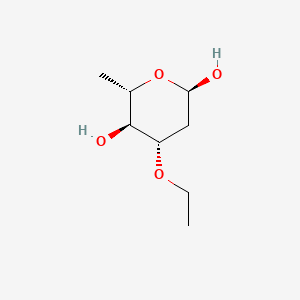
Formoterol beta-D-glucuronide
Overview
Description
Formoterol, also known as eformoterol, is a long-acting β2 agonist (LABA) used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD) . Formoterol beta-D-glucuronide is a metabolite of formoterol .
Synthesis Analysis
Glucuronide synthesis involves multiple tools including microbial biotransformation, mammalian S9/microsome preparations, and late-stage chemical synthesis screens . The synthesis of formoterol enantiomers has been investigated in vitro by human liver microsomes .Molecular Structure Analysis
Formoterol 1’-O-beta-D-glucuronide contains a total of 71 bonds, including 39 non-H bonds, 14 multiple bonds, 11 rotatable bonds, 2 double bonds, and 12 aromatic bonds .Chemical Reactions Analysis
Formoterol undergoes glucuronidation, a process that involves a number of cytochrome P450 isoenzymes (CYP2D6, CYP2C19, CYP2C9, and CYP2A6) and a number of UDP-glucuronosyltransferase isoenzymes (UGT1A1, UGT1A8, UGT1A9, UGT2B7, and UGT2B15) .Physical And Chemical Properties Analysis
Formoterol is a member of the class of pancreatic islet stimulators which selectively inhibit the enzyme type 4 dipeptidylpeptidase (DPP-4) and increase the glucose sensitivity of pancreatic α and β cells .Scientific Research Applications
Stereoselective Metabolism and Excretion
- Formoterol, a beta2-adrenoceptor agonist, undergoes stereoselective metabolism, with a preference for the (R; R)-enantiomer over the (S; S)-enantiomer in human liver microsomes. This results in differential urinary excretion of the drug and its glucuronide conjugates (Zhang, Fawcett, & Shaw, 2002).
Pharmacological Properties
- Formoterol exhibits high potency and selectivity for beta 2-adrenoceptors. Its pharmacological characteristics include rapid onset of action and long duration, making it effective for bronchodilation. The prolonged effect is attributed to its retention in airway smooth muscle and potential impact on inflammatory processes in asthma (Anderson, 1993).
Analytical Detection Methods
- Development of a radioimmunoassay for formoterol, with sensitivity for detecting formoterol glucuronide, provides a tool for quantifying formoterol in biological samples. This is vital for pharmacokinetic studies and understanding its metabolism in various species (Yokoi, Murase, & Shiobara, 1983).
Enantioselective Disposition in Doping Control
- The disposition of (R,R)- and (S,S)-formoterol and their glucuronides in urine is enantioselective. This has implications in doping control, especially in sports medicine, where the differential pharmacokinetics of these enantiomers are critical (Jacobson et al., 2019).
Structural Evaluation of Glucuronides
- A study using chemical derivatization methods for structural evaluation of drug glucuronides, including formoterol, provides insights into the site of conjugation and differentiation between isomeric glucuronides. This is essential for understanding the drug's metabolism and pharmacokinetics (Salomonsson, Bondesson, & Hedeland, 2008).
Effects on Muscle Function and Cachexia
- Formoterol has been investigated for its effects on muscle function and cachexia, especially in cancer. It demonstrates potential benefits in reducing muscle wasting and improving cardiac parameters in cachectic conditions (Toledo et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-formamido-4-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O10/c1-13(9-14-3-6-16(35-2)7-4-14)26-11-18(29)15-5-8-19(17(10-15)27-12-28)36-25-22(32)20(30)21(31)23(37-25)24(33)34/h3-8,10,12-13,18,20-23,25-26,29-32H,9,11H2,1-2H3,(H,27,28)(H,33,34)/t13-,18+,20+,21+,22-,23+,25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNNYXWDVZXHPK-WUTHJAFQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)NC=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747808 | |
| Record name | 2-Formamido-4-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Formoterol beta-D-glucuronide | |
CAS RN |
615551-59-2 | |
| Record name | Formoterol beta-D-glucuronide, (R,R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615551592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Formamido-4-[(1R)-1-hydroxy-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl]phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORMOTEROL .BETA.-D-GLUCURONIDE, (R,R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC7S9S4PRG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the stereochemistry of formoterol affect its metabolism and excretion?
A: Formoterol, a beta2-adrenoceptor agonist, exists as two enantiomers: the active (R;R)-formoterol and the inactive (S;S)-formoterol. The provided research paper [] demonstrates that glucuronidation, a major metabolic pathway for formoterol in humans, exhibits stereoselectivity. Specifically, the study found that (S;S)-formoterol undergoes glucuronidation more rapidly in human liver microsomes compared to (R;R)-formoterol.
Q2: What are the implications of stereoselective metabolism of formoterol in clinical settings?
A: While the study [] doesn't directly address clinical outcomes, the finding that the active (R;R)-formoterol enantiomer is preferentially excreted unchanged suggests a potential for longer duration of action compared to the (S;S)-enantiomer. Further research is needed to determine if this difference in excretion translates to clinically relevant differences in efficacy or side effect profiles between the enantiomers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, [1S-(1alpha,3ba,4ba)]- (9CI)](/img/no-structure.png)
![1,2,7,7-Tetramethylbicyclo[2.2.1]heptane-2,6-diol](/img/structure/B584169.png)
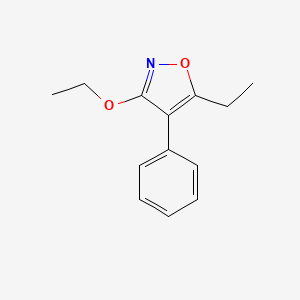
![5-Hydroxy-4,5,7,7-tetramethylbicyclo[2.2.1]heptan-2-one](/img/structure/B584172.png)
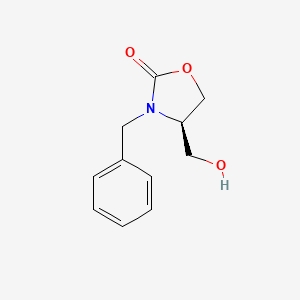
![5-[(3-Benzoyloxy-9H-carbazol-4-yloxy)methyl]-3-[2-(2-methoxyphenoxy)ethyl]-2-oxazolidinone](/img/structure/B584175.png)
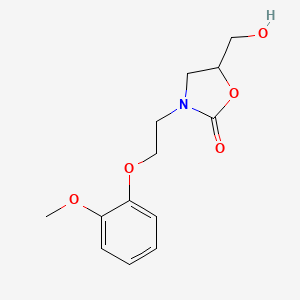

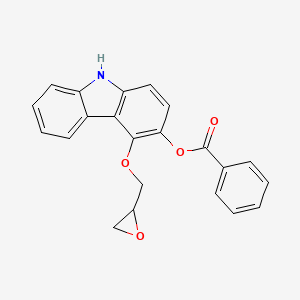

![3-[[(tert-Butyl)lsilyl]oxy]-5-hydroxy-benzenemethanol](/img/structure/B584184.png)
